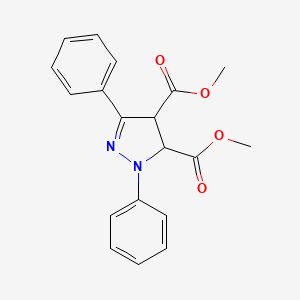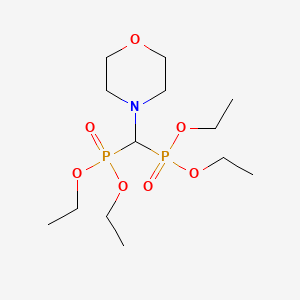![molecular formula C16H35NO6P2 B3820605 tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate)](/img/structure/B3820605.png)
tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate)
描述
Tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as TDP or tetrakis(dimethylamino)ethylene bisphosphonate. TDP is a highly reactive and versatile compound that has been explored for various applications in biomedical research, including drug delivery, imaging, and sensing.
作用机制
The mechanism of action of TDP is not well understood. However, it is believed that TDP acts as a chelating agent and binds to various metal ions, including calcium and magnesium. This property of TDP has been explored for its potential applications in treating diseases such as osteoporosis and cancer.
Biochemical and Physiological Effects:
TDP has been shown to have minimal toxicity in vitro and in vivo. However, further studies are required to determine the long-term effects of TDP on the body. TDP has also been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
One of the primary advantages of using TDP in lab experiments is its high reactivity and versatility. TDP can be functionalized with various functional groups to target specific cells or tissues. However, the limitations of using TDP in lab experiments include its high reactivity, which can lead to unwanted reactions and side products.
未来方向
The potential applications of TDP in biomedical research are vast, and several future directions can be explored. One of the future directions for TDP is in the development of targeted drug delivery systems. TDP can be functionalized with specific ligands to target cancer cells and deliver drugs directly to the tumor site.
Another future direction for TDP is in the development of imaging agents for detecting cancer cells and monitoring drug delivery in real-time. TDP-based imaging agents have shown promising results in preclinical studies and can be further optimized for clinical use.
Conclusion:
In conclusion, TDP is a highly reactive and versatile compound that has gained significant attention in the field of biomedical research. TDP has been explored for its potential applications in drug delivery, imaging, and sensing. Further studies are required to determine the long-term effects of TDP on the body and to optimize its use in biomedical research.
科学研究应用
TDP has been extensively studied for its potential applications in biomedical research. One of the primary applications of TDP is in drug delivery systems. TDP can be used as a carrier molecule for delivering drugs to specific sites in the body. Due to its high reactivity, TDP can be functionalized with various functional groups to target specific cells or tissues.
TDP has also been explored for its applications in imaging and sensing. TDP can be used as a fluorescent probe for detecting various biomolecules in vitro and in vivo. TDP-based imaging agents have shown promising results in detecting cancer cells and monitoring drug delivery in real-time.
属性
IUPAC Name |
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO6P2/c1-12(2)20-24(18,21-13(3)4)16(11-17(9)10)25(19,22-14(5)6)23-15(7)8/h11-15H,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABLCYWCUOZMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(=CN(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole hydrochloride](/img/structure/B3820530.png)

![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)
![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820564.png)
![1-[2-(4-methoxyphenyl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820572.png)
![N,N'-bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide](/img/structure/B3820582.png)
![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)
![O,O-diisopropyl [(di-tert-butylphosphorothioyl)methyl]phosphonothioate](/img/structure/B3820598.png)
![N-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-N-ethylethanamine](/img/structure/B3820613.png)
![diethyl {[acetyl(methyl)amino]methyl}phosphonate](/img/structure/B3820615.png)

![methyl 1-{[ethoxy(methyl)phosphoryl]methyl}prolinate](/img/structure/B3820629.png)
phosphoryl]propanoic acid](/img/structure/B3820633.png)